(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid
Overview
Description
“(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid” is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The InChI code for this compound is NMXSWQMJOZUQKY-LBPRGKRZSA-N . This code can be used to generate a 3D structure of the molecule using appropriate software.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a high GI absorption, is not BBB permeant, and is not a substrate or inhibitor for various CYP enzymes . It has a Log Po/w (iLOGP) of 1.35 .Scientific Research Applications
Chemical Synthesis
The compound can be used in the synthesis of new chemical entities. For instance, it has been used as a starting material to synthesize new acrylonitrile derivatives . These new compounds could have potential applications in various fields, including pharmaceuticals and materials science.
Biochemical Research
The compound is an analog of the amino acid histidine, which plays a crucial role in many biological processes. It could be used in biochemical research to study these processes .
Metal Ion Chelation
Histidine, and by extension its analogs like this compound, can chelate metal ions. This property could be exploited in various applications, such as the removal of heavy metals from wastewater .
Proton Buffering
Histidine is known for its unique roles in proton buffering . Therefore, this compound could potentially be used in research related to pH regulation in biological systems.
Fluorescence Sensors
Silver nanoclusters modulated by copper ions have been constructed for the turn-on, label-free detection of L-histidine . This suggests potential applications of the compound in the development of fluorescence sensors.
Pharmaceutical Research
The compound could be used in pharmaceutical research due to the wide range of biological activities exhibited by imidazole-containing compounds . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Mechanism of Action
Target of Action
H-HIS(BZL)-OH, also known as (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid or 1-benzyl-L-histidine, is a derivative of the amino acid histidine
Mode of Action
Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The benzyl group in H-HIS(BZL)-OH could potentially enhance its lipophilicity, improving its ability to cross biological membranes and reach its targets.
Biochemical Pathways
For example, histidine is a precursor to histamine, a vital mediator of various physiological functions . Therefore, H-HIS(BZL)-OH might potentially influence these pathways.
Pharmacokinetics
For instance, L-histidine is known to be transported across biological membranes via peptide-histidine transporter 1 (PHT1) .
Result of Action
Based on the known activities of imidazole derivatives, it might exhibit a range of biological activities, as mentioned earlier .
properties
IUPAC Name |
(2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-12(13(17)18)6-11-8-16(9-15-11)7-10-4-2-1-3-5-10/h1-5,8-9,12H,6-7,14H2,(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXSWQMJOZUQKY-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31534-22-2 | |
Record name | L-Histidine, 1-(phenylmethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31534-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30185435 | |
Record name | Poly(1-benzylhistidine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid | |
CAS RN |
16832-24-9, 31534-22-2 | |
Record name | 1-(Phenylmethyl)-L-histidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16832-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(1-benzylhistidine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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